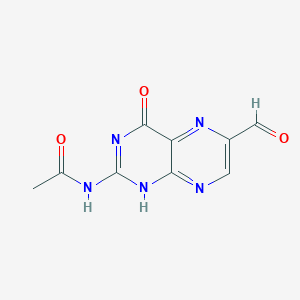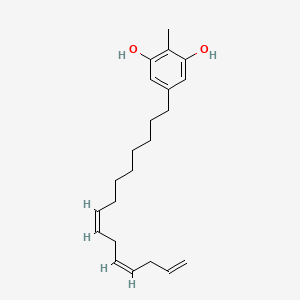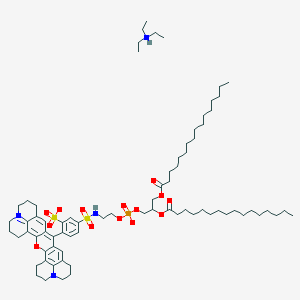
Sulforhodamine 101 DHPE
Overview
Description
Sulforhodamine 101 DHPE is a phospholipid compound labeled with the bright, red-fluorescent Texas Red dye. This compound is widely used in scientific research due to its fluorescent properties, which make it ideal for cellular imaging and other fluorescence-based applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sulforhodamine 101 DHPE involves the conjugation of the Texas Red dye to the head group of the phospholipid. The process typically requires dissolving the compound in 100% ethanol and may involve sonication to aid dispersion .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, with additional steps to ensure purity and consistency on a larger scale.
Chemical Reactions Analysis
Types of Reactions: Sulforhodamine 101 DHPE primarily undergoes reactions typical of phospholipids, such as hydrolysis and esterification. The fluorescent Texas Red dye component may also participate in photochemical reactions.
Common Reagents and Conditions: Common reagents used in reactions involving this compound include ethanol for dissolution and various buffers to maintain pH during reactions. Conditions often involve protection from light to prevent photodegradation of the fluorescent dye .
Major Products Formed: The major products formed from reactions involving this compound are typically derivatives of the phospholipid with modified head groups, depending on the specific reagents and conditions used.
Scientific Research Applications
Sulforhodamine 101 DHPE is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application is in cellular imaging, where its fluorescent properties allow for the visualization of cellular structures and processes. It is also used in fluorescence resonance energy transfer (FRET) assays to study membrane fusion and other dynamic cellular events .
Mechanism of Action
The mechanism of action of Sulforhodamine 101 DHPE involves its incorporation into cellular membranes due to its phospholipid nature. The Texas Red dye then fluoresces under specific excitation wavelengths, allowing researchers to track and visualize the compound within biological systems. This fluorescence is due to the excitation/emission maxima of the Texas Red dye, which are approximately 595/615 nm .
Comparison with Similar Compounds
Similar Compounds:
- Oregon Green 488 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine
- Cholera Toxin Subunit B, Alexa Fluor 488 Conjugate
- NBD-PE (N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine, triethylammonium salt)
Uniqueness: Sulforhodamine 101 DHPE is unique due to its bright red fluorescence, which provides a distinct advantage in multi-color imaging applications. Its specific excitation/emission maxima make it particularly useful for distinguishing it from other fluorescent markers in complex biological samples .
Properties
IUPAC Name |
5-[2-[2,3-di(hexadecanoyloxy)propoxy-oxidophosphoryl]oxyethylsulfamoyl]-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate;triethylazanium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C68H102N3O14PS2.C6H15N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-37-62(72)81-50-54(84-63(73)38-28-26-24-22-20-18-16-14-12-10-8-6-4-2)51-83-86(74,75)82-46-41-69-87(76,77)55-39-40-56(61(49-55)88(78,79)80)64-59-47-52-33-29-42-70-44-31-35-57(65(52)70)67(59)85-68-58-36-32-45-71-43-30-34-53(66(58)71)48-60(64)68;1-4-7(5-2)6-3/h39-40,47-49,54,69H,3-38,41-46,50-51H2,1-2H3,(H-,74,75,78,79,80);4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLENCXDZIZEKQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNS(=O)(=O)C1=CC(=C(C=C1)C2=C3C=C4CCC[N+]5=C4C(=C3OC6=C2C=C7CCCN8C7=C6CCC8)CCC5)S(=O)(=O)[O-])OC(=O)CCCCCCCCCCCCCCC.CC[NH+](CC)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C74H117N4O14PS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1381.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S)-3-[[8-chloro-11-(2,2-difluoroethyl)-3-fluorobenzo[b][1,4]benzodiazepin-6-yl]amino]-N,N-dimethylpyrrolidine-1-carboxamide](/img/structure/B8069682.png)
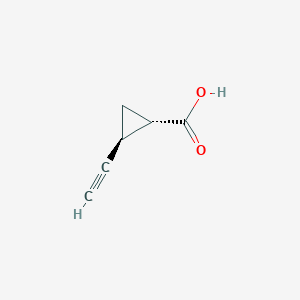
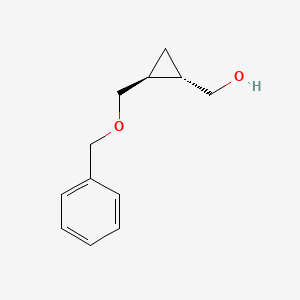
![sodium;(1S,2R)-2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylate](/img/structure/B8069713.png)
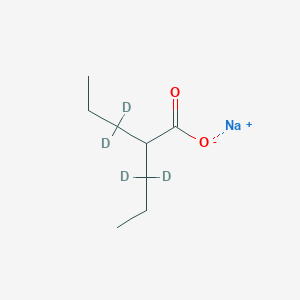
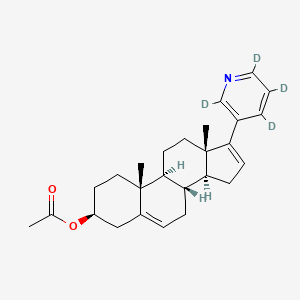
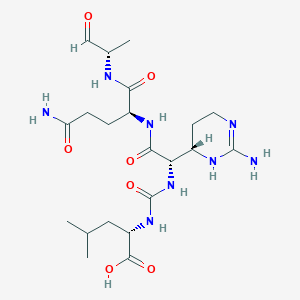
![azane;[(E,2S,3R)-2-(hexadecanoylamino)-3-hydroxyoctadec-4-enyl] dihydrogen phosphate](/img/structure/B8069730.png)
![calcium;(3R,5R)-7-[2-(4-fluorophenyl)-4-[(4-hydroxyphenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B8069734.png)
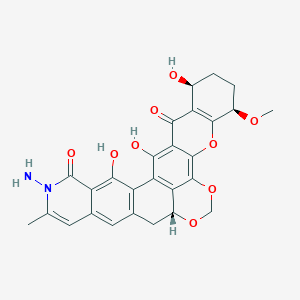
![6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-N-[(2S,3R,4E,8E)-3-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadeca-4,8-dien-2-yl]hexanamide](/img/structure/B8069753.png)
![(2S,3S)-1-(diaminomethylidene)-2-[3-(6-pentoxynaphthalen-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-ium-3-ol;chloride](/img/structure/B8069762.png)
